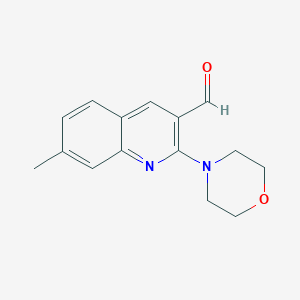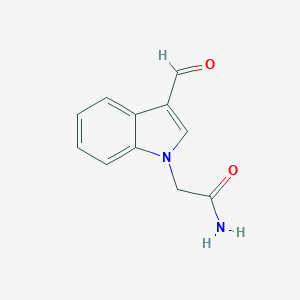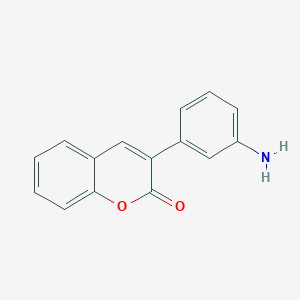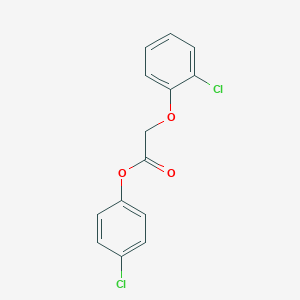
4-Chlorophenyl (2-chlorophenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chlorophenyl (2-chlorophenoxy)acetate (CPCA) is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone. CPCA is also known by the names Chlorophenoxyacetic acid 4-chlorophenyl ester and 4-Chloro-2-(4-chlorophenoxy)acetate.
Wirkmechanismus
The mechanism of action of 4-Chlorophenyl (2-chlorophenoxy)acetate is not fully understood, but it is believed to act as a competitive inhibitor of the enzyme indole-3-acetic acid (IAA) oxidase. IAA is a plant hormone that plays a key role in plant growth and development. By inhibiting IAA oxidase, 4-Chlorophenyl (2-chlorophenoxy)acetate may disrupt the normal balance of plant hormones and inhibit plant growth.
Biochemical and Physiological Effects:
4-Chlorophenyl (2-chlorophenoxy)acetate has been shown to have a number of biochemical and physiological effects on plants. It inhibits the synthesis of IAA and other plant hormones, which can lead to stunted growth and reduced plant yield. 4-Chlorophenyl (2-chlorophenoxy)acetate also affects the activity of enzymes involved in photosynthesis and respiration, which can further impact plant growth and development.
Vorteile Und Einschränkungen Für Laborexperimente
4-Chlorophenyl (2-chlorophenoxy)acetate is a useful tool for studying the effects of plant hormones on plant growth and development. It is relatively easy to synthesize and is readily available. However, 4-Chlorophenyl (2-chlorophenoxy)acetate has some limitations for lab experiments. It is toxic to humans and animals, and care must be taken when handling it. Additionally, 4-Chlorophenyl (2-chlorophenoxy)acetate can be difficult to dissolve in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many future directions for research involving 4-Chlorophenyl (2-chlorophenoxy)acetate. One area of interest is the development of new herbicides and plant growth regulators based on the structure of 4-Chlorophenyl (2-chlorophenoxy)acetate. Another area of research is the study of the molecular mechanisms underlying the effects of 4-Chlorophenyl (2-chlorophenoxy)acetate on plant growth and development. Finally, there is potential for further exploration of the use of 4-Chlorophenyl (2-chlorophenoxy)acetate as a tool for studying the role of plant hormones in plant growth and development.
Conclusion:
In conclusion, 4-Chlorophenyl (2-chlorophenoxy)acetate is a useful tool for studying the effects of plant hormones on plant growth and development. It is a relatively easy to synthesize and is readily available. However, care must be taken when handling it due to its toxicity. Further research is needed to fully understand the molecular mechanisms underlying the effects of 4-Chlorophenyl (2-chlorophenoxy)acetate on plants and to explore its potential as a tool for studying plant growth and development.
Synthesemethoden
The synthesis of 4-Chlorophenyl (2-chlorophenoxy)acetate involves the reaction between 4-chlorophenol and chloroacetic acid in the presence of a catalyst such as sulfuric acid. The reaction takes place under reflux conditions and the product is then purified by recrystallization. The yield of 4-Chlorophenyl (2-chlorophenoxy)acetate is typically around 70-80%.
Wissenschaftliche Forschungsanwendungen
4-Chlorophenyl (2-chlorophenoxy)acetate is widely used in scientific research as a herbicide and plant growth regulator. It is also used as a precursor for the synthesis of other organic compounds. 4-Chlorophenyl (2-chlorophenoxy)acetate has been shown to inhibit the growth of various plants, including corn, wheat, and soybeans. It has also been used to study the effect of plant hormones on plant growth and development.
Eigenschaften
CAS-Nummer |
62095-39-0 |
|---|---|
Produktname |
4-Chlorophenyl (2-chlorophenoxy)acetate |
Molekularformel |
C14H10Cl2O3 |
Molekulargewicht |
297.1 g/mol |
IUPAC-Name |
(4-chlorophenyl) 2-(2-chlorophenoxy)acetate |
InChI |
InChI=1S/C14H10Cl2O3/c15-10-5-7-11(8-6-10)19-14(17)9-18-13-4-2-1-3-12(13)16/h1-8H,9H2 |
InChI-Schlüssel |
BVJQVIYLGYZDDB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)OCC(=O)OC2=CC=C(C=C2)Cl)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)OCC(=O)OC2=CC=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



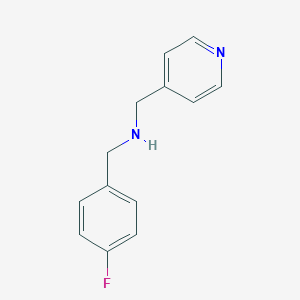
![[(1R,4S,5S,6S)-5-(Acetyloxymethyl)-4-benzoyloxy-5,6-dihydroxycyclohex-2-en-1-yl] benzoate](/img/structure/B185337.png)
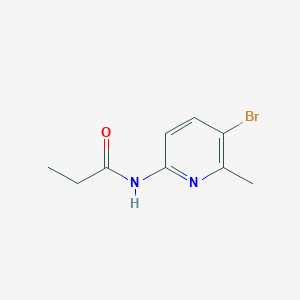
![(3As,4R,6R,6aS)-4-chloro-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B185339.png)
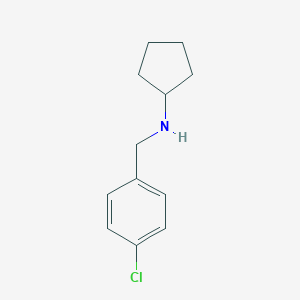
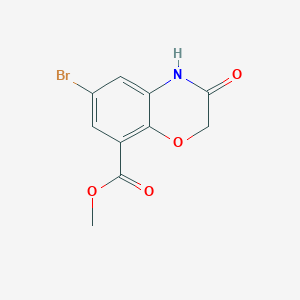
![4-[(4-Fluorobenzyl)amino]benzoic acid](/img/structure/B185342.png)
